molecular formula C6H3F4N B1301170 2-Fluoro-6-Trifluoromethylpyridine CAS No. 94239-04-0

2-Fluoro-6-Trifluoromethylpyridine

Cat. No. B1301170
CAS RN: 94239-04-0
M. Wt: 165.09 g/mol
InChI Key: IZOIOCQPMHHDHN-UHFFFAOYSA-N
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Description

2-Fluoro-6-trifluoromethylpyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of these molecules, making them valuable in the design of new drugs and materials.

Synthesis Analysis

The synthesis of related fluorinated pyridines has been explored in several studies. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand, a compound related to 2-fluoro-6-trifluoromethylpyridine, can be prepared by reacting 2-fluoro-6-bromomethylpyridine with NH4Cl in the presence of NaOH, leading to complexation with FeCl2 to form a high-spin complex . Another approach for synthesizing 2-fluoropyridine, which is structurally similar to 2-fluoro-6-trifluoromethylpyridine, involves electrochemical fluorination of pyridine at a platinum anode . Additionally, 2-chloro-6-trifluoromethylpyridine, which shares the trifluoromethyl group with the compound of interest, can be synthesized from 2-chloro-6-trichloromethylpyridine with a high yield .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can influence the geometry and electronic distribution of the molecule. For example, in the case of the F3TPAFe(II)Cl2 complex, the three fluorine substituents provide steric hindrance, forcing the ligand to coordinate in a tridentate mode and resulting in a trigonal bipyramidal iron center . The molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate, another fluorinated compound, has been determined by single-crystal X-ray diffraction, highlighting the utility of fluorine atoms in crystallography .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen to afford an unsymmetrical micro-oxo dimer, demonstrating the reactivity of such complexes towards oxygen . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence also exemplifies the chemical transformations that fluorinated pyridines can undergo . Furthermore, the direct trifluoroethoxylation of 2,5-dichloro-3-trifluoromethylpyridine results in the substitution of chloro and fluoro groups by trifluoroethoxy groups, indicating the versatility of these compounds in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are significantly influenced by the presence of fluorine atoms. The electrochemical synthesis of 2-fluoropyridine demonstrates the importance of reaction conditions, such as supporting electrolyte purity and concentration, in determining product distribution and yield . The strong electron-withdrawing nature of fluorinated substituents is also evident in the behavior of iron(II) complexes of fluorinated terpyridines, which act as typical ligands with enhanced electron-withdrawing capacity due to the fluorinated phenyl substituents . The synthesis of 2-chloro-6-trifluoromethylpyridine further illustrates the moderate reaction conditions and good yields achievable with fluorinated pyridines .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : 2-Fluoro-6-Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The exact results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The exact results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

The synthesis of TFMP intermediates generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

The synthesis of TFMP intermediates generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The demand for 2-Fluoro-6-Trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOIOCQPMHHDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371405
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-Trifluoromethylpyridine

CAS RN

94239-04-0
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-trifluoromethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371405
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Record name 2-fluoro-6-trifluoromethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Fluoro-6-(trifluoromethyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zahn, I Neuwald, I HSF, K Nödler, M Scheurer… - researchgate.net
A prioritization framework for PMT/vPvM Substances under REACH for registrants, regulators, researchers and the water sector A framework was developed to facilitate the prioritization …
Number of citations: 0 www.researchgate.net
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org

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